4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 471843-75-1
VCID: VC1860004
InChI: InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1
SMILES: CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl
Molecular Formula: C16H17ClN4O
Molecular Weight: 316.78 g/mol

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride

CAS No.: 471843-75-1

Cat. No.: VC1860004

Molecular Formula: C16H17ClN4O

Molecular Weight: 316.78 g/mol

* For research use only. Not for human or veterinary use.

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride - 471843-75-1

Specification

CAS No. 471843-75-1
Molecular Formula C16H17ClN4O
Molecular Weight 316.78 g/mol
IUPAC Name 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1
Standard InChI Key IILQESWQPZIAGP-HNCPQSOCSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl
SMILES CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl

Introduction

Chemical Identity and Structural Properties

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride is a complex organic compound with a unique molecular structure featuring a pyrrolo[2,3-b]pyridine core coupled with a benzamide moiety. This compound is found in multiple salt forms with varied properties, necessitating precise identification in scientific literature.

Nomenclature and Identification

The compound exists in several forms, each with distinct chemical identifiers as detailed in Table 1.

Table 1: Identification Parameters for Different Forms

ParameterHydrochloride FormFree Base FormDihydrochloride Form
Common NameY-39983 hydrochlorideY-33075Y-39983 dihydrochloride
CAS Number471843-75-1199433-58-4173897-44-4
Molecular FormulaC₁₆H₁₇ClN₄OC₁₆H₁₆N₄OC₁₆H₁₈Cl₂N₄O
Molecular Weight316.78 g/mol280.32 g/mol353.25 g/mol
IUPAC Name4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride(R)-4-(1-Aminoethyl)-N-1H-pyrrolo[2,3-b]pyridin-4-ylbenzamide4-[(1R)-1-Aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide dihydrochloride

The compound is also known by several synonyms including SNJ-1656, further complicating accurate identification in literature searches .

Physical and Chemical Properties

The compound demonstrates distinct physicochemical properties relevant to its research and therapeutic applications, as summarized in Table 2.

Table 2: Physicochemical Properties

PropertyValueReference
Physical FormWhite to off-white powder
Solubility in DMSO50 mg/mL (178.37 mM)
Water Solubility<0.1 mg/mL (insoluble)
Predicted Boiling Point588.8±50.0 °C
Density1.32
Predicted pKa11.13±0.20
Storage Recommendation-20°C

The compound requires ultrasonic treatment and warming for complete dissolution in DMSO, indicating its challenging solubility profile that may affect experimental protocols .

Biological Activity and Mechanism of Action

The primary biological significance of 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride lies in its potent inhibition of Rho-associated protein kinase (ROCK), a key regulator of cytoskeletal dynamics and cellular contractility.

ROCK Inhibition Profile

This compound demonstrates exceptional potency as a ROCK inhibitor with an IC₅₀ value of 3.6 nM, making it significantly more potent than the widely studied ROCK inhibitor Y-27632 . It was specifically developed as a derivative of Y-27632 to enhance potency while maintaining target selectivity .

Effects on Additional Kinases

While primarily targeting ROCK, the compound also exhibits inhibitory effects on other kinases as detailed in Table 3.

Table 3: Kinase Inhibition Profile

Target KinaseIC₅₀ ValueSelectivity Ratio (vs. ROCK)Reference
ROCK3.6 nM1
PKC420 nM117
CaMKII810 nM225

The selectivity ratios indicate that while the compound shows activity against multiple kinases, it maintains significant selectivity for ROCK, with IC₅₀ values for secondary targets being over 100-fold higher than for ROCK .

Pharmacological Effects in Cellular and Tissue Systems

Various studies have documented the pharmacological effects of 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride in different experimental systems.

Neurite Outgrowth and Neuronal Regeneration

The compound demonstrates significant neurite-promoting activity in retinal ganglion cells (RGCs), which has important implications for potential therapeutic applications in neural regeneration .

At a concentration of 10 μM, the compound significantly extends neurites in RGCs compared to untreated controls, suggesting its potential utility in promoting neural regeneration following injury . This effect is likely mediated through inhibition of ROCK, which typically functions as a negative regulator of neurite extension.

Vascular Smooth Muscle Effects

Studies have demonstrated that at 1 μM concentration, the compound effectively inhibits contraction of rabbit ciliary artery segments evoked by histamine in calcium-free solutions . This effect on vascular smooth muscle may contribute to its therapeutic potential in conditions involving inappropriate vascular constriction.

Interestingly, at 10 μM concentration, the compound shows no significant effect on intracellular calcium increase induced by high-potassium solutions, suggesting that its mechanism of action primarily involves modulation of calcium sensitivity rather than calcium mobilization .

Manufacturer/SupplierProduct NumberPurityPackage SizePrice (USD)Reference
ChemSceneCS-009799.19%10 mg$330
ChemSceneCS-009799.19%50 mg$1,188
American Custom Chemicals CorporationAPI001419595.00%10 mg$517.65
CrysdotCD3100277298+%50 mg$644
CSNpharmCSN18082Not specified25 mg$500
TargetMol Chemicals Inc.Not specifiedNot specifiedNot specified$112.00-995.00/mg
Shaanxi Dideu Medichem Co. LtdNot specified99.0% min1 g$1.10/g

This significant price variation may reflect differences in purity, formulation, and manufacturing processes. The compound's relatively high cost for research-grade material indicates the complexity of its synthesis and purification .

Structure-Activity Relationship Studies

The development of 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride represents an evolution in ROCK inhibitor design. The compound was derived from Y-27632, with structural modifications leading to significantly enhanced potency .

The critical structural features contributing to its activity include:

  • The (R)-configuration at the aminoethyl stereocenter, which is essential for optimal binding to the ROCK active site

  • The pyrrolopyridine core, which provides key interactions with the kinase domain

  • The benzamide linker, which positions the aminoethyl group for optimal interaction with the enzyme

These structural features collectively contribute to the compound's exceptional potency as a ROCK inhibitor, making it approximately 10-fold more potent than its parent compound Y-27632 .

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